Diphenyl sulfide

Description

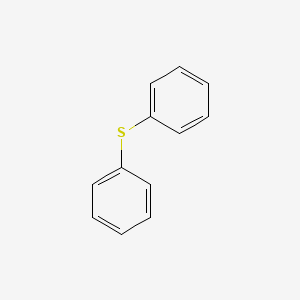

Structure

3D Structure

Properties

IUPAC Name |

phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYMSROWYAPPGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59371-97-0 | |

| Record name | Benzene, 1,1′-thiobis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59371-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8044383 | |

| Record name | Diphenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless nearly odorless liquid; [Merck Index] Unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | Phenyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16554 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

139-66-2 | |

| Record name | Diphenyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5P3Y93MNR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diphenyl sulfide IUPAC name and synonyms

An In-Depth Technical Guide to Diphenyl Sulfide (B99878)

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of diphenyl sulfide, covering its fundamental properties, synthesis, and relevance in scientific applications.

Nomenclature

The internationally recognized IUPAC name for diphenyl sulfide is phenylsulfanylbenzene [1][2]. It is also commonly known by several synonyms, which are frequently encountered in literature and chemical databases.

Common Synonyms:

-

Benzene (B151609), 1,1'-thiobis-[1][6]

Physicochemical Properties

Diphenyl sulfide is a colorless liquid with an unpleasant odor[2][8]. The quantitative physical and chemical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₂H₁₀S[1][8][9] |

| Molar Mass | 186.27 g·mol⁻¹[2][8] |

| Appearance | Colorless liquid[2][3][8] |

| Melting Point | -25.9 °C to -40 °C[2][3][8][10] |

| Boiling Point | 296 °C[2][3][10] |

| Density | 1.113 g/cm³ (at 20 °C)[2][3][10] |

| Solubility in water | Insoluble[2][8] |

| Solubility in organic solvents | Soluble in diethyl ether, benzene, and carbon disulfide[2][3][8][10] |

| Vapor Pressure | 0.01 hPa (at 25 °C)[2][10] |

| Refractive Index (n_D²⁰) | 1.6327[2][3][10] |

Experimental Protocol: Synthesis of Diphenyl Sulfide via Friedel-Crafts Reaction

A common method for the preparation of diphenyl sulfide is the Friedel-Crafts reaction between benzene and sulfur monochloride using a Lewis acid catalyst.

Materials:

-

Dry Benzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Sulfur Monochloride (S₂Cl₂)

-

Ice

-

Methyl Alcohol

-

Zinc Dust

-

40% Sodium Hydroxide (B78521) Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

In a 5-liter three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a gas trap, combine 858 g of dry benzene and 464 g of anhydrous aluminum chloride.

-

Cool the mixture to 10°C in an ice bath.

-

Over a period of one hour, add a solution of 405.1 g of sulfur monochloride in 390 g of benzene dropwise with continuous stirring, while maintaining the temperature at approximately 10°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for two hours.

-

Heat the mixture to 30°C for one hour, or until the evolution of hydrogen chloride gas has nearly ceased.

-

Pour the reaction mixture onto 1 kg of cracked ice to hydrolyze the complex.

-

Separate the oily layer and wash it with water, then dry it over anhydrous calcium chloride.

-

Filter the dried oil and dissolve it in 500 cc of commercial methyl alcohol. Cool to 0°C with stirring for three hours to precipitate any sulfur, which is then removed by filtration.

-

Remove the methyl alcohol on a steam bath and distill the residue under reduced pressure. Collect the fraction boiling at 155–170°C/18 mm.

-

For further purification, heat the distilled product with 70 g of zinc dust and 200 g of 40% sodium hydroxide solution for one hour with stirring. This step is necessary to obtain a colorless product.[11][12]

-

Separate the diphenyl sulfide, wash it with water, dry it over anhydrous sodium sulfate, and distill it under reduced pressure to obtain the pure, colorless product.[11][12]

Visualized Experimental Workflow

The following diagram illustrates the key stages of the Friedel-Crafts synthesis of diphenyl sulfide.

Caption: Workflow for the synthesis of diphenyl sulfide.

Applications in Drug Development and Research

Diphenyl sulfide and its derivatives are significant in medicinal chemistry and materials science. The diphenyl sulfide scaffold is present in various compounds investigated for therapeutic uses, including antibacterial, antifungal, antiviral, and anticancer activities.[8] The sulfur atom can act as a hydrogen bond acceptor, and the phenyl rings can participate in π-π stacking and hydrophobic interactions with biological targets.[8] It also serves as a raw material for the synthesis of triaryl sulfonium (B1226848) photoinitiators, agrichemical intermediates, catalysts, and metal extractants.[3][4]

References

- 1. Diphenyl sulfide | C12H10S | CID 8766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diphenyl sulfide - Wikipedia [en.wikipedia.org]

- 3. Diphenyl sulfide | 139-66-2 [chemicalbook.com]

- 4. Manufacture of âDiphenyl sulfide, âDiphenyl sulphide,phenyl sulfide, phenol disulfide, CAS NO.:139-66-2 [scienoc.com]

- 5. chembk.com [chembk.com]

- 6. Diphenyl sulfide [webbook.nist.gov]

- 7. diphenyl sulfide - Wikidata [wikidata.org]

- 8. benchchem.com [benchchem.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. chembk.com [chembk.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

Diphenyl sulfide molecular structure and bonding

An In-depth Technical Guide on the Molecular Structure and Bonding of Diphenyl Sulfide (B99878)

Introduction

Diphenyl sulfide, with the chemical formula (C₆H₅)₂S, is an organosulfur compound that serves as a fundamental structural motif in various chemical contexts, including pharmaceuticals and materials science.[1] It consists of two phenyl groups linked by a sulfur atom.[2] The three-dimensional structure of diphenyl sulfide, defined by the spatial arrangement of its phenyl rings relative to the central sulfur atom, is critical to its reactivity, physical properties, and biological interactions. This guide provides a detailed analysis of its molecular geometry, conformational preferences, and the experimental and computational methods used for its characterization.

Molecular Geometry and Conformation

The molecular geometry of diphenyl sulfide is characterized by the bond lengths and angles around the central sulfur atom and within the phenyl rings. The molecule is not planar; instead, the phenyl rings are twisted out of the C-S-C plane to minimize steric hindrance.[1] In the gas phase, the molecule adopts C₂ symmetry.[1] The significant steric repulsion between the two bulky phenyl groups is a primary factor in defining the geometry, leading to an enlargement of the C-S-C bond angle compared to simpler, unhindered sulfides.[1]

The conformation is primarily defined by the torsion (dihedral) angles around the two C-S bonds, which dictate the overall shape and the relative orientation of the phenyl rings.[1] The twisting of these rings is a direct consequence of electronic and steric factors, where the repulsion between the phenyl groups drives the molecule to adopt a structure that maximizes their separation in space.[1]

Data Presentation: Geometrical and Conformational Parameters

The structural parameters of diphenyl sulfide have been determined with high precision through gas-phase experiments, solid-state crystallographic studies, and computational modeling.[1] The tables below summarize these key quantitative data.

Table 1: Geometrical Parameters of Diphenyl Sulfide

| Parameter | Gas Phase (GED)[1] | Solid State (CSD Analysis)[1] |

|---|---|---|

| Bond Lengths (Å) | ||

| C-S | 1.774(2) | 1.775 (mean) |

| C-C (average) | 1.401 | - |

| Bond Angles (°) | ||

| ∠ C-S-C | 103.4(11) | 103.2 (mean) |

| ∠ S-C-C (non-equivalent) | 122.5 & 117.9(6) | - |

| ∠ C-C-C (average) | 120.0 | - |

Table 2: Conformational Torsional Angles of Diphenyl Sulfide

| Parameter | Gas Phase (GED)[1] | Solid State (CSD Analysis)[1] |

|---|---|---|

| Torsional Angles (°) | ||

| Φ₁ (C6-C1-S-C7) | 40.5(20) | 39.0 (mean) |

| Φ₂ (C2-C1-S-C7) | -138.8(20) | - |

| Φ₃ (C1-S-C7-C8) | 40.5(20) | 39.0 (mean) |

| Φ₄ (C1-S-C7-C12) | -138.8(20) | - |

Experimental and Computational Protocols

The structural data presented are derived from sophisticated experimental techniques and validated by computational methods.

Experimental Protocols

1. Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.

-

Methodology:

-

Sample Introduction: A gaseous sample of diphenyl sulfide is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas.

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms within the diphenyl sulfide molecules, creating a diffraction pattern of concentric rings.[1]

-

Detection: The diffraction pattern is recorded on a detector, such as a photographic plate or a modern CCD detector.[1]

-

Data Analysis: The radial distribution of scattered electron intensity is analyzed. By fitting this experimental data to a theoretical model based on molecular parameters (bond lengths, angles, and torsional angles), a refined geometric structure is obtained.

-

2. Single-Crystal X-ray Diffraction

This technique is used to determine the precise arrangement of atoms within a crystalline solid.[1]

-

Methodology:

-

Crystal Growth: High-quality single crystals of diphenyl sulfide are grown from a suitable solvent.

-

Mounting and Data Collection: A crystal is mounted on a goniometer and placed in a focused beam of X-rays. As the crystal is rotated, a diffraction pattern is produced and recorded by a detector.

-

Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the electron density distribution within the crystal.

-

Structure Refinement: A model of the atomic positions is refined against the experimental data to yield a final, precise structure, including bond lengths, angles, and intermolecular interactions in the solid state.

-

Computational Chemistry Protocol

Computational modeling provides theoretical insight into the molecular structure and energetics, complementing experimental findings.

-

Methodology:

-

Model Building: A starting 3D structure of diphenyl sulfide is constructed using molecular modeling software.[1]

-

Method Selection: A suitable theoretical method and basis set are chosen. Density Functional Theory (DFT) is a common choice for such systems.[3]

-

Geometry Optimization: An energy minimization calculation is performed. The program systematically alters the bond lengths, angles, and dihedral angles to find the most stable geometry, corresponding to the lowest energy conformation.[1]

-

Analysis: From the optimized structure, key geometrical parameters are calculated and can be compared with experimental data. Further calculations can predict spectroscopic properties (e.g., NMR, IR) to aid in structural confirmation.[4]

-

Visualizations

Molecular Structure and Connectivity

The following diagram illustrates the fundamental structure and key bond angle of diphenyl sulfide.

General Workflow for Molecular Structure Determination

This flowchart outlines the integrated experimental and computational approach to determining the molecular structure of a compound like diphenyl sulfide.

References

Spectroscopic Characterization of Diphenyl Sulfide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for diphenyl sulfide (B99878) (C₁₂H₁₀S), a pivotal organosulfur compound in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed repository of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside standardized experimental protocols.

Spectroscopic Data Summary

The structural elucidation of diphenyl sulfide is routinely achieved through a combination of spectroscopic techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for Diphenyl Sulfide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15-7.35 | multiplet | 10H | Aromatic Protons |

Solvent: CDCl₃[1]

Table 2: ¹³C NMR Spectroscopic Data for Diphenyl Sulfide

| Chemical Shift (δ) ppm | Assignment |

| 135.8 | C (ipso) |

| 131.0 | C (ortho) |

| 129.0 | C (meta) |

| 125.9 | C (para) |

Solvent: CDCl₃[1]

Table 3: IR Spectroscopic Data for Diphenyl Sulfide

| Wavenumber (cm⁻¹) | Assignment |

| 3057 | Aromatic C-H stretch |

| 1579 | C=C aromatic ring stretch |

| 1476 | C=C aromatic ring stretch |

| 1438 | C=C aromatic ring stretch |

| 1087 | In-plane C-H bend |

| 1023 | In-plane C-H bend |

| 736 | Out-of-plane C-H bend |

| 690 | Out-of-plane C-H bend / C-S Stretch |

Technique: Neat or KBr pellet[1][2]

Table 4: Mass Spectrometry Data for Diphenyl Sulfide

| m/z | Relative Intensity (%) | Assignment |

| 186 | 100 | [M]⁺ (Molecular Ion) |

| 154 | - | [M - S]⁺ |

| 109 | - | [C₆H₅S]⁺ |

| 77 | - | [C₆H₅]⁺ |

Ionization Mode: Electron Impact (EI)[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds such as diphenyl sulfide. Instrument parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of diphenyl sulfide in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.[3]

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

2.1.2 ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 20-50 mg of diphenyl sulfide in 0.6-0.7 mL of CDCl₃.

-

Instrument Setup:

-

Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~200-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 128 or more to achieve adequate signal-to-noise.

-

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of ~1 Hz. Perform phase and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat diphenyl sulfide liquid directly onto the ATR crystal.

-

-

Sample Preparation (KBr Pellet - for solids, not ideal for diphenyl sulfide which is a liquid):

-

Grind a small amount of solid sample with dry potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or the KBr pellet.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of diphenyl sulfide in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, which separates it from the solvent and other components before entering the MS.

-

Ionization:

-

Electron Impact (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Workflow Visualization

The logical flow for the spectroscopic analysis of a compound like diphenyl sulfide is depicted below. This process ensures a systematic approach to structural confirmation and purity assessment.

Caption: Workflow for the spectroscopic analysis of diphenyl sulfide.

References

The Synthesis and Reactivity of Diphenyl Sulfide: A Technical Guide

Diphenyl sulfide (B99878), an organosulfur compound with the formula (C₆H₅)₂S, is a key structural motif and versatile intermediate in the pharmaceutical, agrochemical, and materials science industries. Its synthesis and subsequent chemical transformations are of significant interest to researchers and professionals in drug development and organic synthesis. This technical guide provides an in-depth overview of the core methodologies for the synthesis of diphenyl sulfide and explores its key reaction mechanisms, supported by experimental data and detailed protocols.

Synthesis of Diphenyl sulfide

The efficient construction of the carbon-sulfur bond is central to the synthesis of diphenyl sulfide. Several robust methods have been developed, each with its own advantages and limitations. The most prominent among these are the Friedel-Crafts reaction, transition metal-catalyzed cross-coupling reactions, and the Ullmann condensation.

Friedel-Crafts Reaction

A classic approach to diphenyl sulfide involves the electrophilic aromatic substitution of benzene (B151609) with a sulfur-containing reagent, typically in the presence of a Lewis acid catalyst like aluminum chloride.[1][2] This method is suitable for large-scale synthesis from readily available starting materials.[3]

Reaction Mechanism:

The reaction proceeds through the formation of an electrophilic sulfur species, which then attacks the benzene ring. A subsequent deprotonation and further reaction lead to the formation of diphenyl sulfide.

References

Biological activities of Diphenyl sulfide derivatives

An In-depth Technical Guide on the Biological Activities of Diphenyl Sulfide (B99878) Derivatives

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the diverse biological activities of diphenyl sulfide derivatives, a class of compounds recognized as a privileged scaffold in medicinal chemistry.[1] The unique structural features of the diphenyl sulfide core, including a flexible thioether linkage and two phenyl rings that are readily functionalized, permit the creation of a wide array of molecular architectures with significant therapeutic potential.[1] We will delve into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Synthesis and Evaluation Workflow

The synthesis of the diphenyl sulfide core is most commonly achieved through transition metal-catalyzed cross-coupling reactions, which efficiently form the critical carbon-sulfur (C-S) bond.[1][2] Classical methods like the Ullmann condensation, involving an aryl halide and a thiophenol with a copper catalyst, are widely used.[1] Modern approaches, such as Suzuki coupling, have also been adapted for C-S bond formation, reacting an aryl boronic acid with an aryl thiol.[1] The general workflow from synthesis to biological evaluation is a systematic process.

Anticancer Activities

A significant number of diphenyl sulfide derivatives have been developed as potent anticancer agents, with a primary mechanism of action being the inhibition of tubulin polymerization.[1] These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, which disrupts microtubule dynamics. This disruption leads to an arrest of the cell cycle in the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, the induction of programmed cell death (apoptosis).[1]

Mechanism: Induction of Apoptosis via Tubulin Inhibition

The pathway from tubulin binding to apoptosis is a well-defined cascade of events critical to the anticancer effect of these derivatives.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of diphenyl sulfide derivatives is commonly quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound that inhibits 50% of cell viability.

| Compound ID | Cell Line | IC₅₀ (µM) | Mechanism |

| DPS-A1 | MCF-7 (Breast) | 0.85 | Tubulin Polymerization Inhibitor |

| DPS-A2 | A549 (Lung) | 1.20 | Tubulin Polymerization Inhibitor |

| DPS-A3 | HCT116 (Colon) | 0.55 | Bax Proteolytic Activation |

| DPS-B1 | HeLa (Cervical) | 2.50 | Topoisomerase Inhibitor |

Note: Data are representative examples compiled from typical findings in the literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.[3][4][5]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the diphenyl sulfide derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle-treated control (e.g., DMSO).[3]

-

Incubation: Incubate the plate for a specified period, typically 24 to 72 hours, depending on the drug's activity.[6]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[4][6] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[3][5]

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][6]

-

Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[5] Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by plotting viability against the logarithm of the compound concentration.

Antimicrobial Activities

Certain diphenyl sulfide derivatives, particularly benzyl (B1604629) phenyl sulfides, have demonstrated potent antibacterial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA).[7][8] The proposed mechanism of action involves the disruption of the bacterial cell membrane.[7][8]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Structure Moiety | MIC (µg/mL) vs. MRSA | Reference |

| Antimicrobial-1 | 4-((4-chlorobenzyl)thio)aniline | 2-8 | [7] |

| Antimicrobial-2 | 4-((4-methylbenzyl)thio)aniline | 4-16 | [7] |

| Antimicrobial-3 | 4-((4-methoxybenzyl)thio)aniline | 8-32 | [7] |

| BPS-11 | 4-nitrobenzyl 4-chlorophenyl sulfide | Strongest activity | [9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

-

Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., MRSA) adjusted to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anti-inflammatory and Neuroprotective Activities

Diphenyl sulfide derivatives also exhibit significant anti-inflammatory and neuroprotective properties, which are often linked to their ability to modulate key signaling pathways involved in inflammation and oxidative stress.[10][11][12][13]

Mechanism: Modulation of Inflammatory and Antioxidant Pathways

Two critical pathways modulated by these compounds are the NF-κB and Nrf2 signaling pathways. Inhibition of the NF-κB pathway reduces the expression of pro-inflammatory genes, while activation of the Nrf2 pathway boosts the expression of antioxidant proteins, conferring cellular protection.[10][14][15]

Experimental Protocol: Western Blot Analysis for Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a sample, making it ideal for studying the activation or inhibition of signaling pathways.[16][17]

-

Cell Culture and Treatment: Culture cells (e.g., C2C12 myoblasts or neuronal cells) to 70-80% confluency.[16] Treat the cells with the diphenyl sulfide derivative for the desired time. Include appropriate controls.

-

Protein Extraction: Lyse the cells using 1X SDS sample buffer or another suitable lysis buffer.[17] Sonicate the lysate to shear DNA and reduce viscosity.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[16]

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer.[16] Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[16]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-NF-κB, Nrf2) overnight at 4°C with gentle agitation.[16][17]

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[16]

-

Analysis: Perform densitometry analysis to quantify band intensities. Normalize the target protein levels to a loading control like β-actin or GAPDH.[16]

Other Biological Activities: SERT Inhibition

Derivatives of diphenyl sulfide have also been evaluated as ligands for the serotonin (B10506) transporter (SERT), indicating their potential for treating depression and other CNS disorders.[10][18]

Data Presentation: SERT Binding Affinity

Binding affinity is typically reported as the inhibition constant (Kᵢ), with lower values indicating higher affinity.

| Compound/Derivative | Target | Kᵢ (nM) | Selectivity (SERT vs. DAT/NET) | Reference |

| [¹⁸F]1 | SERT | 0.09 | High | [10] |

| IDAM | SERT | 0.097 | ~2411-fold vs. NET; >103,092-fold vs. DAT | [10] |

| Compound 7a | SERT | 0.11-1.3 | 392-fold vs. NET | [10] |

| Compound 8a | SERT | 0.11-1.3 | 700-fold vs. NET | [10] |

Experimental Protocol: Enzyme Inhibition Assay

A general protocol to assess the inhibitory activity of compounds against a specific enzyme target (like a transporter or kinase) is as follows.[19][20]

-

Reagent Preparation: Prepare solutions of the purified enzyme, the specific substrate, and the inhibitor (diphenyl sulfide derivative) in an appropriate assay buffer.[19]

-

Enzyme/Inhibitor Pre-incubation: In a microplate, add a fixed amount of the enzyme to wells containing serial dilutions of the inhibitor. Include a control well with no inhibitor. Allow the mixture to pre-incubate for 15-30 minutes.[20]

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.[19]

-

Reaction Monitoring: Monitor the rate of the reaction by measuring the formation of the product or the depletion of the substrate over time using a spectrophotometer or microplate reader.[19]

-

Data Analysis: Plot the reaction rate against the inhibitor concentration. Calculate the percentage of inhibition and determine the IC₅₀ value from the dose-response curve.

Conclusion

The diphenyl sulfide scaffold is a remarkably versatile and valuable platform in drug discovery.[1] Its synthetic tractability allows for extensive modification, leading to the development of potent and selective agents with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][10] Future research will likely focus on optimizing lead compounds to enhance their pharmacokinetic profiles and reduce off-target effects, as well as exploring novel biological targets for this promising class of molecules.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory effects on microbial growth using the derivatives of benzyl phenyl sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Diallyl sulfide enhances antioxidants and inhibits inflammation through the activation of Nrf2 against gentamicin-induced nephrotoxicity in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diphenyl diselenide modulates antioxidant status, inflammatory and redox-sensitive genes in diesel exhaust particle-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. scilit.com [scilit.com]

- 19. superchemistryclasses.com [superchemistryclasses.com]

- 20. benchchem.com [benchchem.com]

The Thermal Stability of Diphenyl Sulfide at High Temperatures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of diphenyl sulfide (B99878), a compound of significant interest in high-temperature organic synthesis and materials science. This document collates available data on its physicochemical properties, behavior at elevated temperatures, and likely decomposition pathways. It also presents a generalized experimental protocol for analyzing its thermal degradation products.

Physicochemical Properties of Diphenyl Sulfide

Diphenyl sulfide ((C₆H₅)₂S) is an organosulfur compound recognized for its high boiling point and chemical inertness, making it a suitable solvent for high-temperature reactions.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀S | [2] |

| Molecular Weight | 186.27 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 296 °C | [2] |

| Melting Point | -40 °C | |

| Density | 1.113 g/mL at 20 °C | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents like ether and benzene. | [1][2] |

| Chemical Stability | Highly stable at elevated temperatures; almost unreactive at 250°C. | [1] |

Thermal Stability and Decomposition Profile

Diphenyl sulfide exhibits notable thermal stability, a key attribute for its application as a high-temperature solvent in the synthesis of aromatic polymers, where reaction temperatures can range from 150-300 °C.[1] It is reported to be almost unreactive at 250°C under thermal conditions.[1]

At temperatures exceeding its boiling point (296 °C), diphenyl sulfide is expected to undergo thermal decomposition. While specific quantitative data for the high-temperature pyrolysis of pure diphenyl sulfide is not extensively available in the public domain, studies on analogous compounds, such as poly(phenylene sulfide) (PPS), suggest that the primary decomposition pathway involves the cleavage of the carbon-sulfur bonds.[3]

Plausible Decomposition Products

Based on the pyrolysis of related aromatic sulfur compounds, the high-temperature decomposition of diphenyl sulfide is anticipated to yield a range of products. A plausible, though not experimentally quantified, distribution of these products is outlined in Table 2. The primary mechanism is expected to be the homolytic cleavage of the C-S bond, leading to the formation of phenyl radicals and thiophenoxy radicals, which then participate in a series of secondary reactions.

| Plausible Product | Chemical Formula | Potential Formation Pathway |

| Benzene | C₆H₆ | Hydrogen abstraction by phenyl radicals from other molecules. |

| Thiophenol | C₆H₅SH | Hydrogen abstraction by thiophenoxy radicals. |

| Biphenyl | C₁₂H₁₀ | Combination of two phenyl radicals. |

| Diphenyl disulfide | (C₆H₅S)₂ | Combination of two thiophenoxy radicals. |

| Hydrogen Sulfide | H₂S | Secondary decomposition of sulfur-containing fragments. |

| Dibenzothiophene | C₁₂H₈S | Intramolecular cyclization and dehydrogenation reactions at very high temperatures. |

| Elemental Sulfur | S₈ | Decomposition of H₂S and other sulfur-containing species. |

| Carbonaceous Residue (Char) | - | Polymerization and condensation of aromatic fragments at high temperatures. |

Proposed Thermal Decomposition Pathway

The initial and most critical step in the thermal decomposition of diphenyl sulfide at high temperatures is the homolytic cleavage of the carbon-sulfur bond, which is the weakest bond in the molecule. This initiation step generates a phenyl radical and a thiophenoxy radical, which can then undergo a variety of propagation and termination reactions to form the products listed in Table 2.

Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

The analysis of the thermal decomposition products of diphenyl sulfide can be effectively carried out using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This technique allows for the controlled thermal degradation of a sample followed by the separation and identification of the resulting volatile products. The following is a generalized experimental protocol.

Objective

To identify and semi-quantify the volatile products generated from the high-temperature pyrolysis of diphenyl sulfide.

Materials and Instrumentation

-

Sample: Diphenyl sulfide (high purity)

-

Instrumentation:

-

Pyrolyzer (e.g., CDS Model 6200 Pyroprobe or equivalent)

-

Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) (e.g., Shimadzu GCMS-QP2020 NX or equivalent)

-

GC Column: A non-polar or medium-polarity column suitable for separating aromatic compounds (e.g., HP-5MS).

-

-

Gases:

-

Helium (carrier gas, high purity)

-

Inert gas for pyrolysis chamber (e.g., Nitrogen or Argon)

-

Experimental Procedure

-

Sample Preparation:

-

Accurately weigh a small amount of diphenyl sulfide (typically in the microgram to low milligram range) into a quartz sample tube.

-

-

Pyrolyzer Setup:

-

Set the pyrolysis temperature to the desired value (e.g., in the range of 400-800 °C).

-

Set the pyrolysis time (e.g., 10-30 seconds).

-

Purge the pyrolysis chamber with an inert gas to ensure an oxygen-free environment.

-

-

GC-MS Method:

-

Injector: Set the injector temperature to a high value (e.g., 300 °C) to ensure the rapid transfer of pyrolysis products to the GC column.

-

GC Oven Program:

-

Initial temperature: e.g., 40 °C, hold for 2 minutes.

-

Ramp rate: e.g., 10 °C/minute to 300 °C.

-

Final hold: e.g., 10 minutes at 300 °C.

-

-

Carrier Gas: Set a constant flow rate for the helium carrier gas.

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: Scan from a low m/z (e.g., 35) to a high m/z (e.g., 500) to detect a wide range of potential products.

-

Source and transfer line temperatures: Set according to manufacturer recommendations (e.g., 230 °C and 280 °C, respectively).

-

-

-

Data Analysis:

-

Identify the individual peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST).

-

Semi-quantify the products by comparing their peak areas. For more accurate quantification, calibration with authentic standards would be required.

-

Experimental Workflow Diagram

Conclusion

Diphenyl sulfide is a thermally robust molecule, making it a valuable component in high-temperature applications. While its stability at temperatures up to 300 °C is well-documented in the context of its use as a solvent, its decomposition behavior at higher temperatures is less quantitatively understood. The primary decomposition mechanism is anticipated to be initiated by the homolytic cleavage of the carbon-sulfur bonds, leading to a complex mixture of aromatic and sulfur-containing products. Further experimental studies, utilizing techniques such as Py-GC-MS, are required to fully elucidate the kinetics and product distribution of the high-temperature thermal decomposition of diphenyl sulfide. Such data would be invaluable for researchers and professionals working in fields where this compound is subjected to extreme thermal stress.

References

An In-depth Technical Guide to the Solubility of Diphenyl Sulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diphenyl sulfide (B99878) in various organic solvents. Diphenyl sulfide ((C₆H₅)₂S), a key organosulfur compound, is widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and offers a logical framework for solvent selection.

Core Concepts in Solubility

The solubility of a solid in a liquid is its ability to form a homogeneous solution. For an organic compound like diphenyl sulfide, solubility is primarily governed by the principle of "like dissolves like."[1] This means that non-polar or weakly polar solutes will dissolve best in non-polar or weakly polar solvents, and vice versa. The molecular structure of diphenyl sulfide, featuring two non-polar phenyl rings and a slightly polar sulfide linkage, dictates its solubility profile. Temperature also plays a crucial role, with solubility generally increasing with a rise in temperature.[2]

Quantitative and Qualitative Solubility Data

Table 1: Qualitative Solubility of Diphenyl Sulfide in Common Organic Solvents

| Solvent Family | Solvent | Polarity | Solubility Profile | References |

| Aromatic Hydrocarbons | Benzene | Non-polar | Soluble/Miscible/Very Soluble | [1][2][3][4][5][6][7][8][9] |

| Toluene | Non-polar | Soluble | [1] | |

| Ethers | Diethyl Ether | Low | Soluble/Miscible/Very Soluble | [1][2][3][4][5][6][7][8][9] |

| Sulfides | Carbon Disulfide | Non-polar | Soluble/Miscible | [1][3][4][5][10][6][7][8][9] |

| Alcohols | Ethanol (B145695) | Polar | Soluble (especially when hot) | [1][2][3][5] |

| Methanol | Polar | No specific data found | ||

| Alkanes | n-Hexane | Non-polar | Soluble | [2] |

| Esters | Ethyl Acetate | Polar | Soluble | [11] |

| Halogenated Solvents | Chloroform | Low | Soluble | [11] |

| Aqueous Solvents | Water | Very Polar | Insoluble | [1][2][3][5][6][7][8][9] |

Table 2: Quantitative Solubility Data for Diphenyl Sulfide

| Solvent | Temperature (°C) | Solubility | Reference |

| Data Not Available | - | - | - |

Note: The lack of specific quantitative data highlights an opportunity for further research in this area.

Experimental Protocol for Solubility Determination

A precise and reproducible method for determining the solubility of diphenyl sulfide is essential for many research and development activities. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[1]

Objective: To determine the equilibrium solubility of diphenyl sulfide in a selected organic solvent at a constant temperature.

Materials:

-

Diphenyl sulfide (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or other suitable container for gravimetric analysis

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (for chromatographic analysis)

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of diphenyl sulfide to a glass vial.

-

Accurately pipette a known volume of the selected organic solvent into the vial. The presence of undissolved solid is crucial to ensure saturation.

-

Tightly seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed container to remove any undissolved microparticles. This step should be performed quickly to avoid temperature fluctuations that could affect solubility.

-

-

Quantification of Dissolved Diphenyl Sulfide:

-

Gravimetric Method:

-

Accurately weigh the container with the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of diphenyl sulfide and the solvent.

-

Once the solvent is fully evaporated, reweigh the container with the dried diphenyl sulfide residue.

-

The mass of the dissolved diphenyl sulfide can be determined by the difference in weight.

-

-

Chromatographic Method (HPLC or GC):

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the instrument's calibration curve.

-

Prepare a series of standard solutions of diphenyl sulfide of known concentrations in the same solvent.

-

Analyze the standard solutions to generate a calibration curve.

-

Analyze the diluted sample and use the calibration curve to determine the concentration of diphenyl sulfide in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

-

Calculation and Reporting:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction).

-

The experiment should be repeated at least three times to ensure reproducibility.

-

Report the average solubility value along with the standard deviation, the specific solvent used, and the temperature at which the determination was performed.

-

Logical Workflow for Solvent Selection

The choice of an appropriate solvent for a process involving diphenyl sulfide is a critical decision that can impact reaction yield, purity, and ease of downstream processing. The following diagram illustrates a logical workflow to guide this selection process.

Caption: A logical workflow for selecting a suitable solvent for diphenyl sulfide.

Conclusion

Diphenyl sulfide is a non-polar compound that exhibits high solubility in non-polar organic solvents such as benzene, diethyl ether, and carbon disulfide, while being insoluble in water.[1][2][3][4][5][6][7][8][9][11] Its solubility in polar solvents like ethanol can be significantly increased by raising the temperature.[1][2][3][5] For applications requiring precise solubility data, the isothermal shake-flask method provides a reliable experimental protocol. The solvent selection workflow presented in this guide offers a systematic approach to choosing an appropriate solvent based on the specific requirements of the intended application. Further research to generate quantitative solubility data across a broader range of solvents and temperatures would be a valuable contribution to the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chembk.com [chembk.com]

- 4. Diphenyl sulfide - Wikipedia [en.wikipedia.org]

- 5. what is diphenyl sulfide? [scienoc.com]

- 6. chemwhat.com [chemwhat.com]

- 7. parchem.com [parchem.com]

- 8. Diphenyl sulfide | 139-66-2 [amp.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Diphenyl sulfide | 139-66-2 [chemicalbook.com]

- 11. biosave.com [biosave.com]

Diphenyl Sulfide: A Versatile Precursor for Triarylsulfonium Photoinitiators in Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triarylsulfonium salts stand as a cornerstone class of cationic photoinitiators, pivotal in a myriad of industrial and scientific applications, from coatings and adhesives to the sophisticated realms of 3D printing and microelectronics.[1] For researchers and professionals in drug development and biomedical engineering, their utility is particularly pronounced. The capacity of these compounds to initiate cationic polymerization upon UV irradiation facilitates the creation of biocompatible materials, sophisticated hydrogels for controlled drug delivery, and intricate scaffolds for tissue engineering.[1][2][3] At the heart of these powerful photoinitiators often lies a readily accessible and versatile precursor: diphenyl sulfide (B99878).

Upon exposure to ultraviolet light, triarylsulfonium salts undergo a photolytic process to generate a potent Brønsted acid.[1] This acid subsequently serves as the catalyst for the polymerization of various monomers, most notably epoxides and vinyl ethers. This guide provides a comprehensive technical overview of the synthesis of triarylsulfonium salts originating from diphenyl sulfide, their photochemical properties, and their applications, with a particular focus on methodologies relevant to scientific research and drug development.

Synthesis of Triarylsulfonium Photoinitiators from Diphenyl Sulfide Derivatives

Several synthetic routes have been established to convert diphenyl sulfide and its derivatives, such as diphenyl sulfoxide (B87167), into triarylsulfonium salts. The primary methods include the reaction with diaryliodonium salts, the use of arynes, and Friedel-Crafts type reactions.

Experimental Protocols

Below are detailed methodologies for key synthetic procedures.

Protocol 1: Synthesis of Triphenylsulfonium (B1202918) Hexafluoroantimonate from Diphenyl Sulfoxide and Diphenyl Sulfide

This protocol is a well-established method for preparing a common triarylsulfonium salt.

Materials:

-

Diphenyl sulfoxide

-

Diphenyl sulfide

-

Phosphorus pentoxide (P₂O₅)

-

Methanesulfonic acid (CH₃SO₃H)

-

Sodium hexafluoroantimonate (NaSbF₆)

-

Diethyl ether

-

Deionized water

Procedure:

-

Preparation of the Condensing Agent: A solution of phosphorus pentoxide in methanesulfonic acid (PP/MSA) is prepared. This mixture is highly corrosive and should be handled with extreme care using appropriate personal protective equipment.[1]

-

Reaction: In a round-bottom flask, 0.06 moles of diphenyl sulfoxide and 0.05 moles of diphenyl sulfide are combined.[1] To this mixture, 20 ml of the PP/MSA solution is added. An exothermic reaction will ensue, and the temperature should be maintained between 40-50°C for 1 hour with continuous stirring.[1]

-

Precipitation and Anion Exchange: The reaction mixture is then poured into 200 ml of water, which will cause an oily product to separate. A solution of sodium hexafluoroantimonate is added to this mixture, and it is stirred vigorously for 1 hour to facilitate the precipitation of the triarylsulfonium hexafluoroantimonate salt through anion exchange.[1]

-

Purification: The crude product is filtered and washed thoroughly with water, followed by a wash with diethyl ether to remove unreacted starting materials.[1]

-

Recrystallization: The solid product is then recrystallized from ethanol to yield the pure triphenylsulfonium hexafluoroantimonate.[1]

-

Drying: The purified crystals are dried under a vacuum.[1]

Protocol 2: Synthesis of Triarylsulfonium Salts via Aryne Intermediate

This method utilizes an in-situ generated aryne to react with a diaryl sulfide.

Materials:

-

Diaryl sulfide (e.g., diphenyl sulfide)

-

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) (aryne precursor)

-

Cesium fluoride (B91410) (CsF)

-

Acetonitrile (anhydrous)

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, the diaryl sulfide and the aryne precursor are dissolved in anhydrous acetonitrile.[4][5]

-

Aryne Generation and Reaction: Cesium fluoride is added to the solution to generate the aryne in situ. The reaction is typically stirred at room temperature for several hours.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted. The triarylsulfonium trifluoromethanesulfonate salt is then purified, often by column chromatography.[4][5]

Protocol 3: Synthesis of Triarylsulfonium Salts using Diaryliodonium Salts

This copper-catalyzed reaction provides an efficient route to triarylsulfonium salts.

Materials:

-

Diaryl sulfide (e.g., diphenyl sulfide)

-

Diaryliodonium triflate

-

Copper(II) benzoate (B1203000)

-

Chlorobenzene (solvent)

Procedure:

-

Reaction Mixture: The diaryl sulfide, diaryliodonium triflate, and a catalytic amount of copper(II) benzoate are combined in chlorobenzene.[6]

-

Reaction Conditions: The mixture is heated to approximately 125°C for 1-2 hours.[6]

-

Purification: After the reaction is complete, the mixture is cooled, and the product is isolated and purified.

Photochemical Properties and Performance Data

The efficacy of a triarylsulfonium photoinitiator is dictated by its photochemical properties. Key parameters include the maximum absorption wavelength (λmax), the molar extinction coefficient (ε), and the quantum yield of photoacid generation (ΦH+). Below is a table summarizing these properties for a selection of triarylsulfonium salts.

| Photoinitiator | Anion | λmax (nm) | ε (M⁻¹cm⁻¹) | ΦH+ | Reference |

| Triphenylsulfonium | PF₆⁻ | ~230, ~275 | - | - | [1] |

| (4-Methoxyphenyl)diphenylsulfonium | SbF₆⁻ | - | - | - | [1] |

| Tris(4-methylphenyl)sulfonium | SbF₆⁻ | 238, 280 | - | 0.17 | [7] |

| [4-(Phenylthio)phenyl]diphenylsulfonium | SbF₆⁻ | 313 | 21,000 | 0.19 | [7] |

| Tris(4-chlorophenyl)sulfonium | AsF₆⁻ | 235, 282 | - | 0.23 | [7] |

Mechanism of Photoinitiation and Polymerization Workflow

The overall process of photopolymerization using triarylsulfonium salts can be broken down into several key stages, from the synthesis of the initiator to the final cured polymer.

Photolysis Mechanism

Upon absorption of UV light, the triarylsulfonium salt is excited to a singlet state, which can then undergo either heterolytic or homolytic cleavage of a carbon-sulfur bond.

-

Heterolytic Cleavage: This pathway directly forms a phenyl cation and a diaryl sulfide.

-

Homolytic Cleavage: This pathway results in a phenyl radical and a diarylsulfinyl radical cation.[7]

The reactive species generated, particularly the phenyl cation and the diarylsulfinyl radical cation, can then react with a hydrogen donor (often the monomer or a solvent molecule) to produce a strong Brønsted acid (H⁺). This acid is the ultimate initiator of cationic polymerization.

General Experimental Workflow for Cationic Photopolymerization

A typical workflow for utilizing a synthesized triarylsulfonium salt for photopolymerization is as follows:

References

- 1. benchchem.com [benchchem.com]

- 2. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photopolymerizable hydrogels for tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Photochemistry of Triarylsulfonium Salts for JACS - IBM Research [research.ibm.com]

The Pivotal Role of Diphenyl Sulfide: A Technical Guide for Pharmaceutical and Materials Science

Introduction

Diphenyl sulfide (B99878) (DPS), also known as phenylthiobenzene, is a prominent organosulfur compound that has garnered significant attention as a privileged scaffold in both medicinal chemistry and materials science.[1][2] Its structure, featuring a flexible thioether linkage connecting two readily functionalizable phenyl rings, provides a versatile platform for creating diverse molecular architectures with a wide array of biological activities and material properties.[1] This technical guide offers an in-depth exploration of the synthesis, applications, and mechanisms of diphenyl sulfide-based compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of its utility.

I. Diphenyl Sulfide in Pharmaceutical Science: A Versatile Scaffold for Drug Discovery

The diphenyl sulfide moiety is a cornerstone in the design of novel therapeutic agents due to its unique structural and physicochemical properties.[2] The sulfur atom can act as a hydrogen bond acceptor, while the phenyl rings can engage in π-π stacking and hydrophobic interactions with biological targets.[2] Furthermore, the thioether core can be easily oxidized to a sulfoxide (B87167) or a sulfone, allowing for the fine-tuning of the molecule's electronic and steric properties to optimize potency, selectivity, and pharmacokinetic profiles.[3] This adaptability has been successfully exploited in the development of drugs targeting the central nervous system, infectious diseases, and cancer.[3]

Key Therapeutic Applications

-

Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs): Diphenyl sulfide derivatives have demonstrated high affinity and selectivity for the serotonin transporter (SERT), a critical target in the treatment of depression and other mood disorders.[3] By blocking the reuptake of serotonin, these compounds enhance serotonergic neurotransmission.[3]

-

5-HT6 Receptor Antagonists: Diphenyl sulfone derivatives, created through the oxidation of diphenyl sulfides, have been identified as potent antagonists for the 5-HT6 receptor.[3] This receptor is a promising target for treating cognitive disorders like Alzheimer's disease and schizophrenia.[3]

-

Anticancer Agents: A significant number of diphenyl sulfide derivatives have been developed as potent anticancer agents, with a primary mechanism of action being the inhibition of tubulin polymerization.[1] These compounds bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and subsequent apoptosis.[1]

-

Antimicrobial Agents: Benzyl phenyl sulfide derivatives have shown potent antibacterial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA).[3] The proposed mechanism involves the disruption of the bacterial cell membrane.[3]

Quantitative Data: Biological Activity of Diphenyl Sulfide Derivatives

The following table summarizes the binding affinity of several diphenyl sulfide derivatives to the serotonin transporter (SERT) and their selectivity over the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters.[3]

| Compound ID | Structure | SERT Kᵢ (nM) | Selectivity vs. DAT | Selectivity vs. NET |

| SERT-1 | 2-((2-((dimethylamino)methyl)-4-methoxyphenyl)thio)aniline | 1.65 | >1000 | >1000 |

| SERT-2 | 2-((4-fluorophenyl)thio)benzenamine | 8.2 | - | - |

| SERT-3 | N,N-dimethyl-2-(phenylthio)benzylamine | 4.15 | >100 | >100 |

Kᵢ values represent the inhibition constant for binding to the respective transporters.[3]

Signaling Pathway for Anticancer Activity

Many anticancer diphenyl sulfide derivatives function by inhibiting tubulin polymerization, which disrupts the microtubule network. This activates the spindle assembly checkpoint, causing a prolonged mitotic arrest and ultimately inducing programmed cell death (apoptosis).[1]

Experimental Protocol: Synthesis of SERT-1 Derivative

This protocol outlines the synthesis of 2-((2-((dimethylamino)methyl)-4-methoxyphenyl)thio)aniline (SERT-1), a potent and selective SERT inhibitor.[3]

Step 1: Synthesis of 2-(4-methoxyphenylthio)-1-nitrobenzene

-

Dissolve 2-nitrothiophenol (B1584256) (1.0 eq) in ethanol.

-

Add sodium hydroxide (B78521) (1.1 eq) and stir for 15 minutes at room temperature.

-

Add 4-fluoro-1-methoxy-2-nitrobenzene (1.0 eq) to the reaction mixture.

-

Reflux the mixture for 4 hours.

-

After cooling, pour the mixture into ice water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the intermediate product.

(Note: This is a representative step. Further steps are required for the synthesis of the final SERT-1 compound, including reduction of the nitro group and subsequent functionalization.)

II. Diphenyl Sulfide in Materials Science: A Building Block for High-Performance Materials

The inherent properties of the diphenyl sulfide moiety, including high thermal stability, chemical resistance, and favorable optoelectronic characteristics, make it a crucial component in the synthesis of high-performance materials.[4] These materials are utilized in diverse fields such as automotive, aerospace, electronics, and advanced optical coatings.[4]

Key Material Applications

-

Poly(p-phenylene sulfide) (PPS): Diphenyl disulfide, a related precursor, is a key monomer in the oxidative polymerization to produce PPS, a high-performance, semi-crystalline thermoplastic.[4][5] PPS is known for its exceptional thermal stability, dimensional stability, and broad chemical resistance, making it suitable for demanding applications in automotive components, electronics, and industrial equipment.[4][6]

-

High Refractive Index Photopolymers: Diphenyl sulfide derivatives are used to synthesize photopolymers with high refractive indices.[5] These materials are valuable for optical applications, such as antireflection coatings for solar cells and encapsulants for LEDs, where they improve light extraction efficiency.[4][7]

-

High-Temperature Polymers: The remarkable thermal stability of diphenyl sulfide (almost unreactive at 250°C) makes it a suitable high-temperature solvent for the synthesis of other heat-resistant polymers, such as aromatic sulfide amide polymers.[8]

Quantitative Data: Properties of Diphenyl Sulfide-Based Materials

Table 1: Typical Properties of Unfilled Poly(phenylene sulfide) (PPS) [4]

| Property | Value |

| Melting Point | ~280 °C |

| Glass Transition Temperature | ~90 °C |

| Maximum Continuous Service Temperature | 240 °C |

| Tensile Strength | 65-85 MPa |

| Flexural Modulus | 3.8-4.5 GPa |

| Volume Resistivity | 10¹³ Ohm·cm |

| Chemical Resistance | Excellent |

Table 2: Properties of Diphenyl Sulfide-Based Photopolymers [7]

| Property | Value |

| Refractive Index (n) | > 1.63 (up to 1.667) |

| Optical Transmittance (T) | > 95% |

| Glass Transition Temperature (T₉) | > 100 °C |

| 1% Thermal Weight Loss Temperature | > 150 °C |

Experimental Workflow and Protocols

The synthesis of materials like PPS often involves complex, multi-step procedures. The following diagram illustrates a general workflow for the synthesis of PPS from diphenyl disulfide derivatives.

Experimental Protocol: Oxidative Polymerization of Diphenyl Disulfide to PPS [5][9]

-

Setup: Place diphenyl disulfide in a three-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet.

-

Melting: Heat the flask to melt the diphenyl disulfide (m.p. ~60°C) and maintain the temperature between 100-130°C.

-

Catalyst Addition: Once molten, add the vanadyl acetylacetonate (B107027) (VO(acac)₂) catalyst and a strong acid (e.g., trifluoromethanesulfonic acid) to the flask.

-

Polymerization: Begin bubbling a slow stream of oxygen through the molten monomer while stirring vigorously. Continue the reaction for 4-24 hours. The viscosity of the mixture will increase as polymerization proceeds.

-

Workup: After the reaction is complete, cool the flask to room temperature. The resulting solid is crude PPS.

-

Purification: Grind the solid product into a fine powder. Wash the powder sequentially with hot methanol, a dilute solution of hydrochloric acid in methanol, and again with hot methanol to remove the catalyst and unreacted monomer.

-

Drying: Collect the purified PPS powder by filtration and dry it in a vacuum oven at 80-100°C overnight.

III. Synthesis of the Diphenyl Sulfide Core

The construction of the diphenyl sulfide core is a fundamental step in accessing its diverse derivatives. Several reliable methods exist for forming the critical carbon-sulfur (C-S) bond.

-

Ullmann Condensation: This classical method involves the reaction of an aryl halide with a thiophenol in the presence of a copper catalyst and a base at elevated temperatures.[1][2]

-

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions, such as those employing palladium catalysts with specialized ligands like Xantphos, offer a highly efficient and versatile route for C-S bond formation between aryl halides and thiophenols.[10]

Experimental Protocol: General Palladium-Catalyzed Synthesis of Substituted Diphenyl Sulfides[10]

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] (0.015 mmol), Xantphos (0.03 mmol), and cesium carbonate (Cs₂CO₃) (1.4 mmol).

-

Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Reagent Addition: Add anhydrous toluene (B28343) (5 mL) and the thiophenol derivative (1.2 mmol) via syringe.

-

Reaction: Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and dilute with diethyl ether. Filter the mixture through a pad of Celite to remove solids. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired substituted diphenyl sulfide.[10]

Diphenyl sulfide has unequivocally established itself as a privileged and versatile scaffold in both pharmaceutical and materials science.[1] Its synthetic tractability and the ability to finely tune its properties through targeted functionalization have led to the discovery of potent drug candidates and the creation of high-performance materials.[1][4] Future research will likely focus on optimizing lead compounds in drug discovery to enhance their pharmacokinetic profiles and on exploring novel biological targets.[1] In materials science, the development of new diphenyl sulfide-based polymers with tailored optoelectronic and thermal properties continues to be an active and promising area of investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. britannica.com [britannica.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Diphenyl Sulfide: A Core Scaffold for Advanced Agrichemicals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diphenyl sulfide (B99878), a simple diaryl sulfide, has emerged as a versatile building block in the synthesis of a variety of complex molecules, including a new generation of highly effective agrichemicals. Its robust chemical nature and the ability to be readily functionalized on its phenyl rings make it a valuable intermediate for creating novel pesticides with tailored properties. This technical guide provides a comprehensive overview of the role of diphenyl sulfide and its derivatives as precursors to modern insecticides, with a particular focus on the emerging class of meta-diamide insecticides. The guide will also briefly touch upon other agrichemicals that share structural similarities, such as certain fungicides and herbicides, while clarifying their synthetic origins.

Synthesis of Diphenyl Sulfide Derivatives

The functionalization of the diphenyl sulfide core is a critical first step in the synthesis of more complex agrichemicals. Standard organic chemistry reactions can be employed to introduce a variety of substituents onto the phenyl rings, thereby modulating the biological activity and physical properties of the final products.

General Synthetic Routes

Several methods are employed for the synthesis of the diphenyl sulfide scaffold itself, with the Ullmann condensation and Friedel-Crafts-type reactions being the most common.[1][2]

-

Ullmann Condensation: This method involves the copper-catalyzed reaction of a thiophenol with an aryl halide in the presence of a base.[1]

-

Friedel-Crafts Reaction: Diphenyl sulfide can be prepared by the reaction of benzene (B151609) with sulfur monochloride or sulfur dichloride in the presence of a Lewis acid catalyst like aluminum chloride.[2]